Periplocin
CAS No.: 13137-64-9
Cat. No.: VC21347787
Molecular Formula: C36H56O13
Molecular Weight: 696.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13137-64-9 |
---|---|
Molecular Formula | C36H56O13 |
Molecular Weight | 696.8 g/mol |
IUPAC Name | 3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
Standard InChI | InChI=1S/C36H56O13/c1-18-31(49-32-30(41)29(40)28(39)25(16-37)48-32)24(44-4)14-27(46-18)47-20-5-9-33(2)22-6-10-34(3)21(19-13-26(38)45-17-19)8-12-36(34,43)23(22)7-11-35(33,42)15-20/h13,18,20-25,27-32,37,39-43H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31-,32+,33-,34-,35+,36+/m1/s1 |
Standard InChI Key | KWBPKUMWVXUSCA-AXQDKOMKSA-N |
Isomeric SMILES | C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O |
Pharmacological Properties of Periplocin
Cardiac Effects
As a cardiac glycoside, periplocin demonstrates significant cardiotonic activity similar to digoxin and other members of this class. Research has indicated that periplocin improves left ventricular structure and function in rat models of chronic heart failure, highlighting its potential utility in cardiovascular medicine . At concentrations ranging from 2 to 50 μM, periplocin increases the viability and proliferation of mouse cardiac microvascular endothelial cells (CMECs), suggesting a role in cardiac tissue maintenance and repair .
Anti-cancer Activity
The anti-cancer properties of periplocin represent perhaps its most promising therapeutic application. Extensive research has demonstrated efficacy against multiple cancer types, including:
Notably, periplocin shows preferential toxicity toward cancer cells while exhibiting minimal effects on normal cells. For instance, the IC50 for normal human colon mucosal epithelial cells (NCM460) was determined to be 44.95 ± 3.59 μM, substantially higher than the IC50 values for colorectal cancer cell lines, which ranged from 0.12 to 0.82 μM .
Anti-inflammatory Effects
Periplocin and its derivatives have demonstrated significant anti-inflammatory properties, which may contribute to their traditional use in treating rheumatoid arthritis and other inflammatory conditions . Although the precise mechanisms underlying these anti-inflammatory effects are still being elucidated, they likely involve modulation of pro-inflammatory signaling pathways and cytokine production.
Mechanisms of Action
Na+/K+-ATPase Targeting
Like other cardiac glycosides, periplocin primarily targets the α1 subunit of Na+/K+-ATPase, an enzyme critical for maintaining cellular ion homeostasis. Research has confirmed this mechanism through the generation of cardiac glycoside-resistant cells (C9) via sustained treatment with digoxin. Genomic DNA sequencing of these resistant cells revealed a D128N mutation in α1-Na/K+-ATPase, which conferred resistance to periplocin's effects on cell proliferation and c-Myc expression .
This interaction with Na+/K+-ATPase triggers various downstream signaling cascades that contribute to periplocin's diverse biological effects, including its anti-cancer properties. The inhibition of Na+/K+-ATPase leads to increased intracellular sodium concentration, which affects calcium homeostasis and subsequently influences numerous cellular processes, including gene expression, cell cycle progression, and apoptosis .
Suppression of the Unfolded Protein Response (UPR)
A particularly novel mechanism of periplocin involves its suppression of the unfolded protein response (UPR), a cellular stress response activated when misfolded proteins accumulate in the endoplasmic reticulum. Research has shown that periplocin potently inhibits the inositol-requiring enzyme 1 (IRE1)-XBP1 pathway, a major axis of UPR signaling .
Furthermore, periplocin suppresses other UPR components, including protein kinase R-like endoplasmic reticulum kinase (PERK) and activating transcription factor 6 (ATF6). This broad inhibition of UPR signaling may contribute significantly to periplocin's cytotoxic effects in cancer cells, particularly those that rely on UPR for survival under stress conditions, such as multiple myeloma cells .
Inhibition of c-Myc Expression
Transcriptome profiling of human multiple myeloma AMO1 cells treated with periplocin revealed significant downregulation of MYC (c-Myc) transcription, a well-established oncogene . This suppression occurred at both transcriptional and protein levels and was observed across several cell lines.
The inhibition of c-Myc expression appears to be mediated through periplocin's interaction with α1-Na/K+-ATPase, as evidenced by the resistance to this effect in cells with Na/K-ATPase mutations. Given c-Myc's central role in regulating cell proliferation, metabolism, and survival in many cancer types, its suppression represents a significant mechanism underlying periplocin's anti-cancer activities .
Induction of Lysosomal Damage and Lysophagy
In colorectal cancer cells, periplocin exhibits a unique mechanism involving the induction of lysosomal damage and excessive lysophagy (selective autophagy of damaged lysosomes) . Mechanistically, periplocin upregulates LGALS3 (galectin 3) by preventing its Lys210 ubiquitination-mediated proteasomal degradation. This increased LGALS3 expression leads to enhanced lysophagy, which exacerbates lysosomal damage rather than mitigating it.
The compromised lysosomal integrity ultimately leads to apoptosis in colorectal cancer cells, as evidenced by increased levels of cleaved PARP1/PARP and cleaved CASP3 (caspase 3), along with decreased BCL2 expression. Inhibition of LGALS3-mediated lysophagy attenuated periplocin-induced lysosomal damage and growth inhibition, confirming the critical role of this pathway in periplocin's anticancer effects .
Activation of the AMPK/mTOR Pathway
In pancreatic cancer cells, periplocin has been shown to activate the AMPK/mTOR pathway while inhibiting p70 S6K . This pathway plays a crucial role in regulating cellular energy homeostasis, protein synthesis, and autophagy. Activation of AMPK (AMP-activated protein kinase) typically leads to inhibition of mTOR (mammalian target of rapamycin), resulting in reduced cell proliferation and increased autophagy.
The modulation of this pathway contributes to periplocin's ability to inhibit pancreatic cancer cell proliferation and induce apoptosis, as demonstrated in PANC1 and CFPAC1 cell lines .
Preclinical Evidence and In Vivo Studies
Colorectal Cancer Models
In vivo studies using mouse xenograft models have provided compelling evidence for periplocin's anticancer efficacy. In a subcutaneous SW480 colorectal cancer xenograft model, periplocin treatment resulted in a marked reduction in tumor size, weight, and growth rate compared to vehicle-treated controls .
Immunohistochemical analysis of tumor tissues revealed weaker MKI67/Ki-67 staining in periplocin-treated tumors, indicating reduced proliferation. Additionally, periplocin treatment altered the tumor microenvironment, as evidenced by a reduction in tumor-associated macrophages (AIF1/IBA1+), decreased PECAM1/CD31+ vasculatures, and repression of fibrotic components (PDGFRA+ or ACTA2/α-SMA+) .
Importantly, the therapeutic dose of periplocin showed no significant adverse effects on body weight, major organ pathology, or blood biochemical indicators, suggesting a favorable safety profile .
Pancreatic Cancer Models
Similar anticancer effects were observed in a CFPAC1 pancreatic cancer xenograft model in BALB/c nude mice. Periplocin treatment effectively inhibited tumor growth in this model, consistent with its in vitro effects on pancreatic cancer cell proliferation, migration, and invasion .
The in vitro studies had demonstrated that periplocin inhibited the formation of colonies in pancreatic cancer cell lines and reduced the expression of Ki67, a marker of cell proliferation. Furthermore, transwell assays showed significant reduction in cell migration and invasion in periplocin-treated CFPAC1 and PANC1 cells .
Hepatocellular Carcinoma Models
In hepatocellular carcinoma (HCC) mouse xenograft models, periplocin administered at doses of 5 and 20 mg/kg effectively reduced tumor growth . This finding aligns with in vitro studies showing periplocin's efficacy against HCC cell lines and further supports its potential as a broad-spectrum anticancer agent.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume